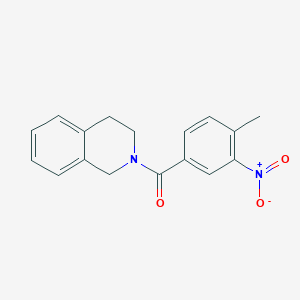

3,4-dihydroisoquinolin-2(1H)-yl(4-methyl-3-nitrophenyl)methanone

説明

“3,4-Dihydroisoquinolin-2(1H)-yl(4-methyl-3-nitrophenyl)methanone” is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a dihydroisoquinoline core with a methanone group attached to a 4-methyl-3-nitrophenyl substituent. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(4-methyl-3-nitrophenyl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

Introduction of the Methanone Group: This step might involve Friedel-Crafts acylation, where an acyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst.

Attachment of the 4-Methyl-3-Nitrophenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the nitrophenyl group is introduced to the methanone intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).

Substitution: Halogenating agents like bromine (Br2), nucleophiles like sodium methoxide (NaOCH3).

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

科学的研究の応用

Neuroprotective Effects

Research indicates that 3,4-dihydroisoquinolin-2(1H)-yl(4-methyl-3-nitrophenyl)methanone exhibits neuroprotective properties. Studies have shown that compounds within this class can protect neuronal cells from damage induced by stress conditions, such as corticosterone-induced toxicity in PC12 cells. This suggests potential applications in treating neurodegenerative diseases and mood disorders.

Antidepressant Potential

The compound may interact with neurotransmitter systems, indicating its potential as an antidepressant. Research has highlighted the importance of such compounds in modulating serotonin and dopamine pathways, which are critical in mood regulation.

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental settings:

- Neuroprotection Study : A study demonstrated that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress.

- Behavioral Studies : Animal models treated with this compound showed reduced depressive-like behaviors in forced swim tests, further supporting its antidepressant potential.

These findings underscore the compound's relevance in ongoing research aimed at developing new therapeutic agents for psychiatric disorders.

作用機序

The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(4-methyl-3-nitrophenyl)methanone” depends on its specific biological target. For example:

Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

Receptor Binding: It could interact with cell surface receptors, modulating signal transduction pathways.

DNA Intercalation: The compound might insert itself between DNA base pairs, affecting replication and transcription processes.

類似化合物との比較

Similar Compounds

Isoquinoline: The parent compound, simpler in structure but with similar aromatic properties.

Quinoline: Structurally related but with a nitrogen atom in a different position.

Benzylisoquinoline: Contains a benzyl group attached to the isoquinoline core.

Uniqueness

“3,4-Dihydroisoquinolin-2(1H)-yl(4-methyl-3-nitrophenyl)methanone” is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties

生物活性

3,4-Dihydroisoquinolin-2(1H)-yl(4-methyl-3-nitrophenyl)methanone is a synthetic compound belonging to the isoquinoline class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 480.5 g/mol. Its IUPAC name is:

This complex structure includes a fluorophenoxy group and a nitrophenylmethanone moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access.

- Receptor Modulation : Interaction with cell surface or intracellular receptors could modulate various signaling pathways.

- DNA Intercalation : The compound may insert itself between DNA base pairs, potentially affecting replication and transcription processes.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Here are some key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Induces apoptosis via caspase activation |

| A549 | 10.14 | Cell cycle arrest at G1 phase |

| HepG2 | 11.7 | Modulation of apoptosis regulatory markers |

These results indicate that the compound exhibits significant antiproliferative effects across multiple cancer cell lines, suggesting potential as an anticancer agent.

Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized a series of isoquinoline derivatives and tested their cytotoxicity against MCF-7 breast cancer cells. The most active compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin . The study found that treatment with these compounds resulted in increased apoptosis and cell cycle arrest.

Study 2: PRMT5 Inhibition

Another investigation focused on the inhibition of protein arginine methyltransferases (PRMT5) by derivatives of 3,4-dihydroisoquinoline. One derivative exhibited an IC50 of 8.5 nM against PRMT5, indicating strong potential for treating hematological malignancies . This highlights the versatility of the isoquinoline scaffold in targeting various biological pathways.

特性

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12-6-7-14(10-16(12)19(21)22)17(20)18-9-8-13-4-2-3-5-15(13)11-18/h2-7,10H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKJBNAMDFEVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968161 | |

| Record name | (3,4-Dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-93-0 | |

| Record name | (3,4-Dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。